

# N9-Isopropylolomoucine CAS number and molecular weight

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## Compound of Interest

Compound Name: *N9-Isopropylolomoucine*

Cat. No.: *B1666366*

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## In-Depth Technical Guide to N9-Isopropylolomoucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **N9-Isopropylolomoucine**, a potent inhibitor of cyclin-dependent kinases. It includes key chemical and physical properties, detailed biochemical data, experimental protocols, and a visualization of its primary signaling pathway.

## Core Compound Information

**N9-Isopropylolomoucine** is a purine derivative and a second-generation analogue of olomoucine, designed for increased potency and selectivity as a cyclin-dependent kinase (CDK) inhibitor.

Property	Value	Reference
CAS Number	158982-15-1	
Molecular Weight	326.40 g/mol	[1]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>6</sub> O	[1]
Synonyms	2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine	

## Biochemical Activity and Selectivity

**N9-Isopropylolomoucine** is recognized primarily as an inhibitor of CDK1/cyclin B and CDK5/p35.[1] Its mechanism of action involves competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates. This inhibition of mitotic CDKs leads to a cell cycle arrest at the G2/M phase.

While specific IC50 values from a comprehensive kinase selectivity panel for **N9-Isopropylolomoucine** are not readily available in the public domain, its primary targets have been clearly identified. The development of CDK inhibitors often involves extensive selectivity profiling to ensure minimal off-target effects.

## Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are representative methodologies for key assays used to characterize compounds like **N9-Isopropylolomoucine**.

### Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying ADP produced during the kinase reaction, which is then converted into a luminescent signal. The signal intensity is directly proportional to kinase activity.

Materials:

- Purified CDK1/Cyclin B1 enzyme
- Histone H1 (as substrate)
- **N9-Isopropylolomoucine** (test inhibitor)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **N9-Isopropylolomoucine** in the kinase reaction buffer.
- Kinase Reaction Setup:
  - Add 5 µL of the diluted **N9-Isopropylolomoucine** or vehicle control to the wells of the plate.
  - Add 10 µL of a solution containing the CDK1/Cyclin B1 enzyme and Histone H1 substrate in kinase reaction buffer.
  - Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer.
  - Incubate the reaction mixture at 30°C for 60 minutes.
- ADP Detection:
  - After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.

- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **N9-Isopropylolomoucine** relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

## Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of **N9-Isopropylolomoucine** on the cell cycle distribution of a cancer cell line (e.g., HeLa or A549).

Materials:

- HeLa or other suitable cancer cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **N9-Isopropylolomoucine**
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

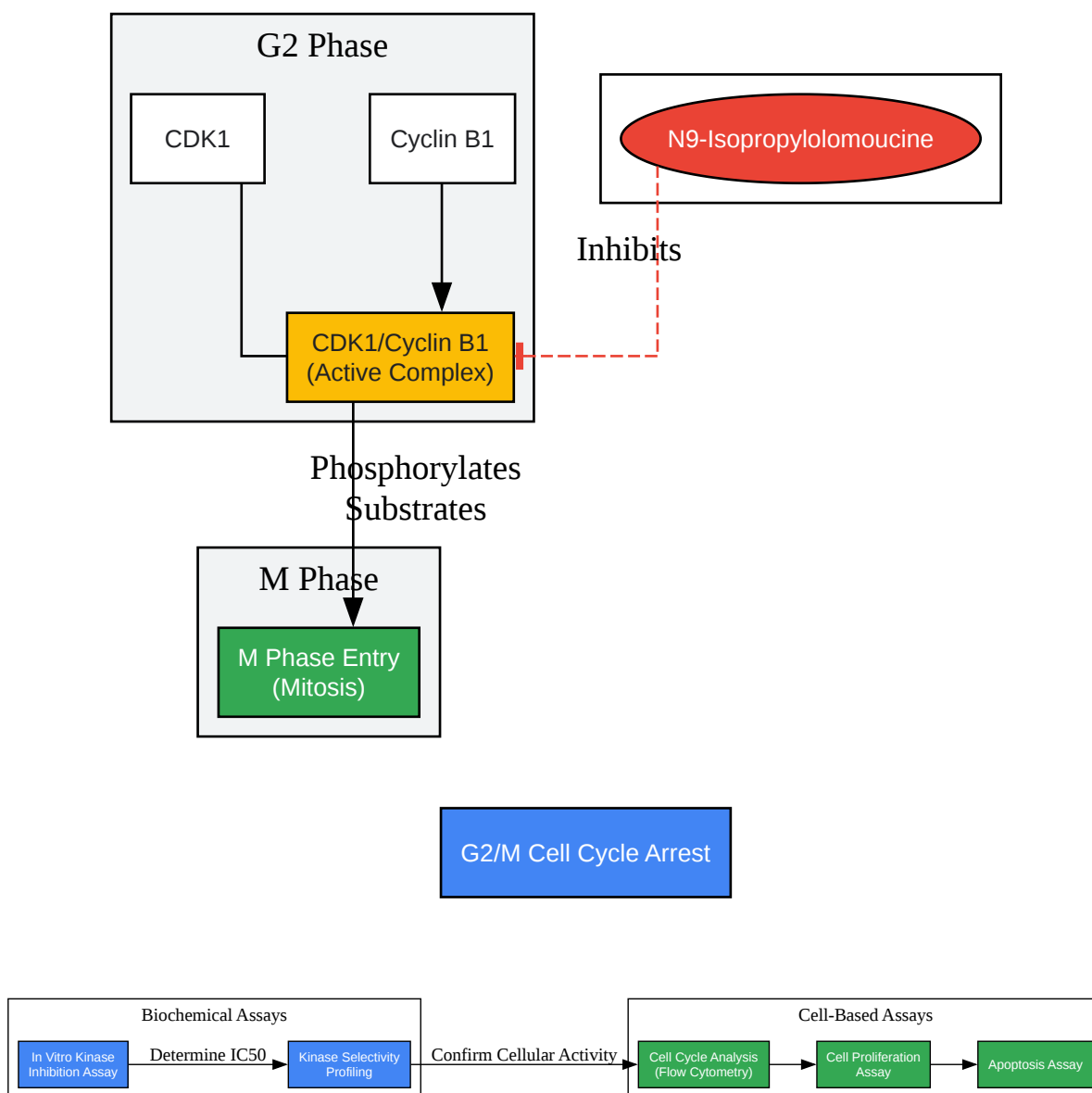
Procedure:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of **N9-Isopropylolomoucine** (and a vehicle control) for 24 hours.
- Cell Harvesting and Fixation:
  - Harvest the cells by trypsinization and collect them by centrifugation.
  - Wash the cell pellet with PBS.
  - Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
  - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
  - Centrifuge the fixed cells and wash the pellet with PBS.
  - Resuspend the cell pellet in PI staining solution.
  - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer.
  - Collect data for at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of the inhibitor's effect.

## Signaling Pathway and Mechanism of Action

**N9-Isopropylolomoucine**'s primary mechanism of action is the induction of G2/M cell cycle arrest through the inhibition of CDK1/Cyclin B1. This complex is a key regulator of the G2 to M phase transition.



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## References

- 1. scbt.com [scbt.com]
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